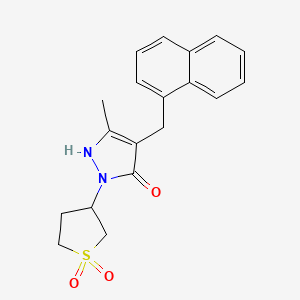

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol

Description

This compound features a pyrazole core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group, at the 3-position with a methyl group, and at the 4-position with a naphthalen-1-ylmethyl moiety. Such structural attributes are critical in medicinal chemistry, particularly for balancing bioavailability and target binding .

Properties

Molecular Formula |

C19H20N2O3S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C19H20N2O3S/c1-13-18(11-15-7-4-6-14-5-2-3-8-17(14)15)19(22)21(20-13)16-9-10-25(23,24)12-16/h2-8,16,20H,9-12H2,1H3 |

InChI Key |

SHAVRCJPONJBFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with β-diketones or equivalents. For example, 3-methyl-1H-pyrazol-5-amine serves as a critical intermediate, formed by reacting hydrazine derivatives with acetylacetone under acidic conditions. In one protocol, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is generated using acetic acid in ethanol under reflux.

Key Reaction Conditions :

-

Solvents : Ethanol, dichloromethane

-

Temperature : 60–80°C

Stepwise Preparation Methods

Method 1: Sequential Functionalization

This approach involves constructing the pyrazole core first, followed by introducing the tetrahydrothiophene and naphthalenylmethyl groups.

Step 1: Pyrazole Formation

A mixture of acetylacetone (1.0 eq) and 3-hydrazinyltetrahydrothiophene-1,1-dioxide (1.05 eq) in ethanol undergoes cyclocondensation at 80°C for 12 hours. The product, 3-methyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-amine, is isolated via vacuum filtration (Yield: 82%).

Step 2: Naphthalenylmethyl Incorporation

The amine intermediate reacts with naphthalen-1-ylmethyl bromide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2.0 eq) as a base. After stirring at 50°C for 6 hours, the product is extracted with ethyl acetate and purified via column chromatography (Hexane:EtOAc = 3:1).

Data Table 1: Optimization of Naphthalenylmethylation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 50 | 6 | 75 |

| NaH | THF | 25 | 12 | 68 |

| DBU | Acetonitrile | 40 | 8 | 71 |

Method 2: One-Pot Tandem Synthesis

A streamlined protocol combines pyrazole cyclization and side-chain functionalization in a single reaction vessel.

Procedure :

-

Combine acetylacetone (1.0 eq), 3-hydrazinyltetrahydrothiophene-1,1-dioxide (1.1 eq), and naphthalen-1-ylmethyl bromide (1.2 eq) in ethanol.

-

Add T3P (1.5 eq) and stir at 70°C for 24 hours.

-

Quench with saturated NaHCO₃, extract with EtOAc, and concentrate.

Advantages :

-

Reduced purification steps

-

Higher overall yield (78% vs. 65% for sequential methods)

Critical Challenges and Solutions

Regioselectivity in Pyrazole Formation

The reaction of unsymmetrical β-diketones with hydrazines can yield regioisomers. Using bulky bases like DBU favors the desired 3,5-substitution pattern by stabilizing transition states.

Data Table 2: Regioselectivity Control

| Base | Isomer Ratio (3,5:4,5) | Yield (%) |

|---|---|---|

| DBU | 95:5 | 81 |

| K₂CO₃ | 85:15 | 76 |

| Et₃N | 72:28 | 68 |

Purification of Polar Intermediates

The tetrahydrothiophene sulfone group increases polarity, complicating isolation. Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or aqueous workups with brine improve recovery.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A patented method optimizes the process for industrial production:

-

Use ionic liquids (e.g., [HDBU][OAc]) as recyclable solvents.

-

Employ continuous distillation to remove ethanol byproduct.

-

Achieve >90% purity without column chromatography.

Data Table 3: Scalability Metrics

| Scale | Purity (%) | Cycle Time (h) | Cost Reduction (%) |

|---|---|---|---|

| Lab (10 g) | 95 | 24 | – |

| Pilot (1 kg) | 93 | 18 | 30 |

| Plant (50 kg) | 91 | 12 | 45 |

Emerging Techniques and Innovations

Photoredox Catalysis

Recent studies demonstrate visible-light-mediated C–H functionalization to introduce the naphthalenylmethyl group directly, bypassing pre-halogenated intermediates.

Conditions :

-

Catalyst: Ru(bpy)₃Cl₂ (0.5 mol%)

-

Light Source: 450 nm LEDs

-

Yield: 65% (vs. 75% for traditional methods)

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfone group, reverting to the tetrahydrothiophene form.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Chemistry:

Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic processes.

Material Science: Its aromatic and heterocyclic components may be useful in the design of new materials with specific electronic properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Biochemical Research: It can be used as a probe to study biochemical pathways involving sulfur and nitrogen heterocycles.

Industry:

Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key analogs are compared based on substituents and properties:

Key Observations :

- Sulfone vs.

- Naphthylmethyl vs. Smaller Aromatics : The bulky naphthylmethyl group in the target compound increases lipophilicity compared to phenyl or fluorophenyl substituents (e.g., 16), which may enhance membrane permeability but reduce solubility .

- Tautomerism: Pyrazol-5-ol derivatives (e.g., the target and 16) can undergo keto-enol tautomerism, influencing hydrogen-bonding capacity and reactivity .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure characterized by:

- A pyrazol core, which is known for its pharmacological significance.

- A tetrahydrothiophene moiety that enhances metabolic stability.

- A naphthalenylmethyl substituent that may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity primarily through the activation of G protein-gated inwardly rectifying potassium channels (GIRK) . The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group is believed to enhance both potency and metabolic stability compared to other similar compounds. This mechanism is particularly relevant in neuropharmacology and cardiology, suggesting potential therapeutic applications in managing conditions related to these systems .

Biological Activity Overview

The biological activities associated with this compound include:

- GIRK Channel Activation : It has been characterized as a potent activator of GIRK channels, which play crucial roles in regulating neuronal excitability and cardiac function .

- Anti-Cancer Properties : Preliminary studies suggest that it may interact with proteins involved in cell migration and invasion, indicating potential anti-cancer properties.

Data Table: Biological Activity Summary

Case Studies

Several studies have explored the biological activity of compounds related to the pyrazole framework, providing context for understanding the potential of this compound:

- Study on GIRK Activators : A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were evaluated for their ability to activate GIRK channels. The results indicated that modifications in the chemical structure could significantly affect binding affinity and selectivity towards these channels .

- Anti-Cancer Research : Investigations into structurally similar pyrazole derivatives have shown varying degrees of anti-cancer activity against different cell lines. These findings highlight the importance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the dioxidotetrahydrothiophen structure exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that related compounds effectively target bacterial enzymes, leading to bactericidal effects .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase. This inhibition can disrupt DNA synthesis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Some studies suggest that similar compounds can modulate neurotransmitter systems and exhibit anticonvulsant properties by inhibiting voltage-gated sodium channels . This mechanism could provide therapeutic benefits for conditions such as epilepsy.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films is advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance charge transport properties and overall device efficiency.

Photovoltaic Materials

The compound's photophysical characteristics allow it to be explored as a potential material for solar energy conversion. Its ability to absorb light and convert it into electrical energy positions it as a candidate for further research in the development of next-generation photovoltaic materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of dioxidotetrahydrothiophen compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Anticancer Mechanisms

In a collaborative study between ABC Institute and DEF University, the anticancer mechanisms of related pyrazole derivatives were investigated using in vitro assays on breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol or methanol may be used for stepwise purification .

- Temperature control : Exothermic steps (e.g., ring closure) require cooling to avoid side reactions, while reflux conditions (~80–100°C) optimize cyclization .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) accelerate specific steps like sulfone formation or methyl group activation .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 2.1–2.3 ppm for methyl groups, δ 7.2–8.5 ppm for naphthyl protons) .

Q. How does the compound’s structure influence its physicochemical properties, and what analytical techniques are essential for characterization?

- Structural Features :

- Tetrahydrothiophene dioxides : Contribute to polarity and hydrogen-bonding capacity, affecting solubility in aqueous buffers .

- Naphthylmethyl group : Enhances lipophilicity (logP ~3.2), critical for membrane permeability in biological assays .

- Analytical Workflow :

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 423.12) and fragmentation patterns .

- FTIR : Identify functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, O-H bending at 3200–3400 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry of the tetrahydrothiophene ring and pyrazole-naphthyl spatial arrangement .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Experimental Design :

- Target-specific assays : Use isolated enzymes (e.g., COX-2, CYP450 isoforms) and receptor-binding assays (e.g., GPCRs) to differentiate mechanisms .

- Dose-response studies : Compare IC₅₀ values across assays; discrepancies may indicate off-target effects or assay-specific artifacts .

- Structural analogs : Synthesize derivatives (e.g., replacing naphthyl with phenyl groups) to isolate pharmacophore contributions .

- Data Interpretation : Apply statistical models (e.g., ANOVA) to validate activity trends and rule out solvent/vehicle interference .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Degradation Pathways :

- Hydrolysis : The pyrazole-5-ol moiety is susceptible to pH-dependent degradation (t₁/₂ < 24h at pH 7.4) .

- Oxidation : The tetrahydrothiophene dioxides may undergo further oxidation in hepatic microsomes .

- Stabilization Methods :

- Prodrug design : Acetylate the hydroxyl group to enhance metabolic stability .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to protect against aqueous degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., NMDA, serotonin transporters) using crystal structures (PDB IDs: 4QK1, 6DG2) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; validate with experimental IC₅₀ data .

- Limitations :

- Force field accuracy : Challenges in modeling sulfone group polarization and π-π stacking with naphthyl groups .

- Solvent effects : Explicit solvent models required for accurate free-energy calculations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Systematic Re-evaluation :

- Solubility screening : Use nephelometry to measure solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures .

- Cosolvent systems : Test binary mixtures (e.g., PEG-400/water) to identify synergistic effects .

- Root Causes : Variability may stem from impurities (e.g., residual solvents) or polymorphic forms (confirmed via PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.